N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide

Catalog No.
S705940
CAS No.
83242-95-9
M.F
C24H42NO2P
M. Wt
407.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamid...

CAS Number

83242-95-9

Product Name

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide

IUPAC Name

N,N-bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide

Molecular Formula

C24H42NO2P

Molecular Weight

407.6 g/mol

InChI

InChI=1S/C24H42NO2P/c1-6-7-8-9-10-14-17-28(27,23-15-12-11-13-16-23)20-24(26)25(18-21(2)3)19-22(4)5/h11-13,15-16,21-22H,6-10,14,17-20H2,1-5H3

InChI Key

SGZRFMMIONYDQU-UHFFFAOYSA-N

SMILES

CCCCCCCCP(=O)(CC(=O)N(CC(C)C)CC(C)C)C1=CC=CC=C1

Synonyms

OCTYL(PHENYL)-N,N-DIISOBUTYLCARBAMOYLMETHYLPHOSPHINE OXIDE;N-OCTYL(PHENYL)-N,N-DIISOBUTYLCARBAMOYLMETHYL PHOSPHINE OXIDE;CMPO;N,N-Diisobutylcarbamoylmethyl(octyl)phenylphospine oxide;Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphineoxidecmpo;Octyl

Canonical SMILES

CCCCCCCCP(=O)(CC(=O)N(CC(C)C)CC(C)C)C1=CC=CC=C1

Fluorescence Detection of Uranium and DNA

Specific Scientific Field: Analytical Chemistry, Nanotechnology

Summary of the Application: CMPO is used in conjunction with silicon nanopillar arrays for the detection of uranyl ions and DNA. These two analytes are unalike but have low quantum efficiencies combined with the need for high-throughput analyses .

Methods of Application: The coordinating compound CMPO, used in many actinide recovery resins, is used to capture uranyl (UO2 2+) at the porous layer surface of silicon nanopillars for fluorescence detection .

Results or Outcomes: The method resulted in a limit of detection for the uranyl ion of less than 1 ppm with a 0.2 μL sample volume. Moreover, differentiation between single-stranded and double-stranded DNA was possible, including qualitative identification between double-stranded DNA and DNA of the same sequence, but with a 10-base-pair mismatch .

Solvent Extraction and Separation of f-Ions

Specific Scientific Field: Chemistry, Ionic Liquids, Solvent Extraction

Summary of the Application: CMPO is commonly applied in the solvent extraction and separation of 4f and 5f-ions. It is used in conjunction with imidazolium-based ionic liquids .

Methods of Application: A detailed NMR study was conducted on the possible interactions between a series of imidazolium-based ionic liquids and CMPO .

Results or Outcomes: The experimental results showed that no IL–ligand interactions occurred in chloroform solution independently on the length of the imidazolium alkyl chain or on the structure and acidity of the ligand .

Metal Chelation and Extraction

Specific Scientific Field: Chemistry, Metallurgy

Summary of the Application: CMPO is used as a metal chelate to extract copper from hydroxide or carbonate solutions . It also has a high redox potential and fluorescence properties .

Methods of Application: CMPO is used as an extractant to remove copper from solutions of hydroxides or carbonates .

Results or Outcomes: The use of CMPO in this application allows for the efficient extraction of copper from these solutions .

Titration Calorimetry Experiments

Specific Scientific Field: Chemistry, Thermodynamics

Summary of the Application: CMPO is used in titration calorimetry experiments . This technique measures the heat of reaction to determine various thermodynamic quantities.

Methods of Application: CMPO is used as a reagent in titration calorimetry experiments .

Results or Outcomes: The use of CMPO in this application allows for the accurate determination of thermodynamic quantities .

Homogeneous Liquid-Liquid Extraction of Metal Ions

Summary of the Application: CMPO is used in the homogeneous liquid-liquid extraction of metal ions . This technique is used to separate and purify metal ions.

Methods of Application: CMPO is used as an extractant in the homogeneous liquid-liquid extraction process .

Results or Outcomes: The use of CMPO in this application allows for the efficient extraction of metal ions .

Interaction with Imidazolium Based Ionic Liquids

Specific Scientific Field: Chemistry, Ionic Liquids

Summary of the Application: CMPO is used to study the possible interactions between a series of imidazolium based ionic liquids .

Methods of Application: A detailed NMR study was conducted on the possible interactions between a series of imidazolium based ionic liquids and CMPO .

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide is a chemical compound with the molecular formula C24H42NO2P. It is characterized as a colorless to light-yellow solid and is known for its redox-active properties. This compound is primarily utilized in the extraction of metals from acidic solutions, making it valuable in various chemical processes and research applications .

DIBA's extraction mechanism involves a combination of interactions:

  • Chelation: The phosphoryl and amide groups can form coordinate covalent bonds with metal ions.
  • Ion-exchange: DIBA can exchange its protons with metal cations.
  • Hydrogen bonding: The carbonyl group in the amide can form hydrogen bonds with the coordinated metal ion, further strengthening the complex [].

The chemical reactivity of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide can be attributed to its phosphoryl group, which can participate in several reactions, including:

  • Nucleophilic Substitution: The phosphoryl group can undergo nucleophilic attack, leading to the substitution of the amide nitrogen.
  • Redox Reactions: As a redox-active extractant, it can facilitate electron transfer processes, particularly in metal ion extraction scenarios.
  • Complexation: The compound can form complexes with metal ions, enhancing its efficacy as an extractant in hydrometallurgical applications .

  • Antimicrobial Properties: Phosphoryl compounds have been studied for their antimicrobial effects, although specific data for this compound is sparse.
  • Toxicity Studies: Preliminary assessments suggest that compounds in this class may pose risks to aquatic organisms, necessitating further investigation into their environmental impact .

The synthesis of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide typically involves several steps:

  • Formation of Phosphoryl Group: The initial step may involve the reaction of an appropriate phosphorus source with an alcohol or amine to form the phosphoryl moiety.
  • Amidation Reaction: The phosphorylated intermediate is then reacted with diisobutylamine and octyl(phenyl)acetate under controlled conditions to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide has several notable applications:

  • Metal Extraction: It is widely used as an extractant in hydrometallurgy for the separation and purification of metals from ores and industrial waste.
  • Chemical Research: This compound serves as a reagent in various chemical synthesis processes and analytical chemistry applications.
  • Environmental Remediation: Due to its metal-binding capabilities, it may be explored for use in environmental cleanup efforts involving heavy metal contamination .

Interaction studies involving N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide primarily focus on its ability to complex with metal ions. These studies reveal:

  • Selectivity for Specific Metals: The compound exhibits varying degrees of selectivity for different metal ions, which can be crucial for optimizing extraction processes.
  • Binding Mechanisms: Investigations into the binding mechanisms often reveal insights into how the phosphoryl group interacts with metal ions, influencing extraction efficiency .

Several compounds share structural similarities with N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
N,N-Diethyl-2-(octyl(phenyl)phosphoryl)acetamideSimilar phosphoryl structureDifferent alkyl chain length affecting solubility
N,N-Diisopropyl-2-(octyl(phenyl)phosphoryl)acetamideVariation in alkyl groupsEnhanced stability compared to diisobutyl variant
N,N-Bis(2-methylpropyl)-2-(octyloxyphenyl)phosphorylacetamideContains an ether linkagePotentially improved solubility in organic solvents

These compounds exhibit unique properties based on their structural variations, influencing their effectiveness as extractants and their suitability for specific applications .

Design Principles for Organophosphorus Ligand Synthesis

The synthesis of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide follows established principles for organophosphorus ligands, emphasizing:

  • Phosphoryl Group Incorporation: Introduction of the phosphoryl moiety via oxidation of phosphine intermediates or direct phosphorylation of acetamide precursors.
  • Carbamoylmethyl Functionalization: Attachment of the carbamoylmethyl group to the phosphoryl center through nucleophilic acyl substitution or Michael addition reactions.
  • Steric and Electronic Tuning: Selection of branched alkyl groups (e.g., diisobutyl) to enhance solubility in nonpolar solvents and prevent third-phase formation during extraction.

A representative synthesis involves reacting $$ N,N $$-diisobutylacetamide with octyl(phenyl)phosphinic chloride under basic conditions, followed by oxidation to yield the phosphoryl derivative.

Optimization of Carbamoylmethylphosphine Oxide Functionalization

Key optimization strategies include:

  • Solvent Selection: Anhydrous chloroform or toluene minimizes side reactions during phosphorylation.
  • Temperature Control: Reactions conducted at 40–60°C balance reaction rate and byproduct formation.
  • Catalytic Additives: Triethylamine or DMAP accelerates acyl transfer reactions, improving yields to >90%.

Table 1: Synthetic Conditions and Yields

ParameterOptimal ValueYield (%)Reference
SolventAnhydrous Chloroform91
Temperature (°C)40–6085–92
CatalystTriethylamine89

XLogP3

6.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types